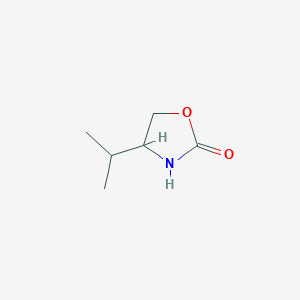

4-(1-Methylethyl)-2-Oxazolidinon

Übersicht

Beschreibung

“2-Oxazolidinone, 4-(1-methylethyl)-” is a chemical compound that belongs to the oxazolidinone class of compounds. It has the molecular formula C6H11NO2 .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . An efficient synthesis of optically active 4-substituted 2-oxazolidinones by the ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones was developed .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones undergo various chemical reactions. For instance, the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Oxazolidinone, 4-(1-methylethyl)-” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-(1-Methylethyl)-2-Oxazolidinon: Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Ein Derivat, das aus dem Morita-Baylis-Hillman-Addukt synthetisiert wurde, zeigte vielversprechende Aktivität gegen Staphylococcus aureus-Stämme, die aus Tieren mit Mastitisinfektionen isoliert wurden . Dies deutet auf potenzielle Anwendungen in der Veterinärmedizin und Landwirtschaft hin, insbesondere bei der Behandlung und Bewältigung von Rindermastitis.

Synthese von chiralen Hilfsstoffen

Die Verbindung wurde bei der Synthese von Evans’ chiralen Hilfsstoffen eingesetzt, die bei asymmetrischen Aldolkondensationen von entscheidender Bedeutung sind . Diese Hilfsstoffe sind entscheidend für die Herstellung enantiomerenreiner Substanzen, die für die Entwicklung verschiedener Arzneimittel unerlässlich sind.

Stereoselektive Synthese

Ein neuartiger Ansatz für die stereoselektive Synthese von This compound-Derivaten wurde entwickelt, der einen sichereren und effizienteren Weg bietet als herkömmliche Methoden, die gefährliche Gase wie Phosgen verwenden . Dieser Fortschritt könnte zu sichereren Laborpraktiken und nachhaltigeren Produktionsmethoden in der organischen Chemie führen.

Enantioselektive Katalyse

Die Verbindung wurde in der enantioselektiven Katalyse eingesetzt, insbesondere bei der asymmetrischen Hydrierung von 2-Oxazolonen . Dieser Prozess ist für die Herstellung von optisch aktiven Arzneimitteln von Bedeutung und könnte bei der großtechnischen Synthese von Medikamenten eingesetzt werden.

Arzneimittelforschung

Der This compound-Baustein ist in pharmazeutisch relevanten Molekülen häufig anzutreffen. Seine Synthese und Funktionalisierung sind von großem Interesse in der Arzneimittelforschung, insbesondere für die Entwicklung neuer Therapeutika .

Analytische Chemie

In der analytischen Chemie sind This compound-Derivate wichtig für die chemische Charakterisierung und die Bestimmung der biologischen Aktivität neuer synthetischer Antibiotika . Dies ist entscheidend für die Weiterentwicklung von Antibiotika und das Verständnis ihrer Wirkmechanismen.

Wirkmechanismus

Target of Action

The primary target of 2-Oxazolidinone, 4-(1-methylethyl)-, like other oxazolidinones, is the bacterial ribosome . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome .

Mode of Action

2-Oxazolidinone, 4-(1-methylethyl)-, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S initiation complex, it prevents the translation of mRNA into protein, disrupting the normal functioning of the bacteria .

Pharmacokinetics

Oxazolidinones, the class of antimicrobials to which 2-Oxazolidinone, 4-(1-methylethyl)- belongs, exhibit a favorable pharmacokinetic profile. They have excellent bioavailability and good tissue and organ penetration . This makes them effective against a wide range of multidrug-resistant Gram-positive pathogens .

Result of Action

The inhibition of protein synthesis by 2-Oxazolidinone, 4-(1-methylethyl)- leads to the cessation of bacterial growth. It is considered bacteriostatic against enterococci and staphylococci, but bactericidal for the majority of strains of streptococci .

Action Environment

The action, efficacy, and stability of 2-Oxazolidinone, 4-(1-methylethyl)- can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate .

Safety and Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Zukünftige Richtungen

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Therefore, the future directions of “2-Oxazolidinone, 4-(1-methylethyl)-” could be in the field of antibiotic research.

Biochemische Analyse

Cellular Effects

Oxazolidinones, such as linezolid and tedizolid, have been shown to have bacteriostatic activity against gram-positive organisms . They demonstrate activity in vitro against a variety of gram-positive bacteria including streptococci, enterococci, coagulase-negative staphylococci, methicillin-sensitive Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus species, Corynebacterium species, and Listeria monocytogenes .

Temporal Effects in Laboratory Settings

It is known that oxazolidinones, such as linezolid and tedizolid, have been used for longer-term treatments, but their use has been limited by concerns for adverse effects .

Metabolic Pathways

It is known that oxazolidinones, such as MRX-I, are metabolized by flavin-containing monooxygenase 5 (FMO5), short-chain dehydrogenase/reductase (SDR), aldo-keto reductase (AKR), and aldehyde dehydrogenase (ALDH) .

Subcellular Localization

It is known that oxazolidinones, such as linezolid and tedizolid, are active in vitro against numerous bacterial species .

Eigenschaften

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

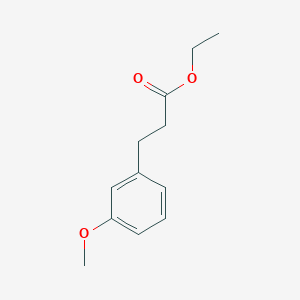

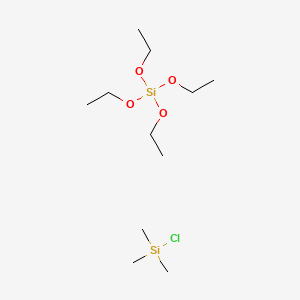

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)